Superior H. pylori Urease Inhibition Compared to Clinical Standard Acetohydroxamic Acid (AHA)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea inhibits H. pylori ATCC 43504 urease with an IC50 of 230 nM (0.23 μM) [1]. In contrast, the clinically used urease inhibitor acetohydroxamic acid (AHA) inhibits the same enzyme with an IC50 of 3.7 μM (3,700 nM) [2]. This represents a 16-fold improvement in inhibitory potency.
| Evidence Dimension | Inhibitory potency against H. pylori ATCC 43504 urease (cell-free extract) |
|---|---|
| Target Compound Data | IC50 = 230 nM (0.23 μM); Ki = 45 nM |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): IC50 = 3.7 μM (3,700 nM) |
| Quantified Difference | 16-fold lower IC50 for target compound (230 nM vs 3,700 nM). Ki advantage is approximately 82-fold when comparing target Ki (45 nM) to AHA IC50. |
| Conditions | Target compound: H. pylori ATCC 43504 urease extract; ammonia production measured by indophenol method; 1.5 h preincubation [1]. AHA: same strain and enzyme source; assay reported in PMC Table 2 [2]. |
Why This Matters
A 16-fold potency advantage over the clinical standard directly translates to lower required compound concentrations in enzymatic inhibition protocols, reducing both compound consumption and potential off-target effects in profiling experiments.
- [1] BindingDB, Entry BDBM50493373 (CHEMBL2425478). IC50 = 230 nM for H. pylori urease (cell-free). View Source
- [2] PMC Table 2. Inhibitory effects of NE-2001 and acetohydroxamic acid on various ureases. H. pylori ATCC 43504 urease: AHA IC50 = 3.7 μM. View Source
